Bis-PEG7-PFP ester
Overview
Description
Bis-PEG7-PFP ester is a non-cleavable linker for bio-conjugation . It contains two COOR/Ester groups linked through a linear PEG chain . The molecular formula is C30H32F10O11 .
Molecular Structure Analysis
The molecular formula of Bis-PEG7-PFP ester is C30H32F10O11 . It has a molecular weight of 758.55 . The structure includes two COOR/Ester groups linked through a linear PEG chain .Chemical Reactions Analysis
Bis-PEG7-PFP ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The molecular weight of Bis-PEG7-PFP ester is 758.55 . It has a molecular formula of C30H32F10O11 . The compound is a PEG-based PROTAC linker . The storage condition is -20°C .Scientific Research Applications
1. Drug Delivery and Anticancer Applications
- Bis-PEG7-PFP ester has been explored in the context of drug delivery systems, particularly for anticancer applications. For instance, a study by Khandare et al. (2006) compared the efficacy of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymers conjugated with the anticancer drug paclitaxel. This research highlighted the potential of these conjugates to enhance drug solubility and cytotoxicity against ovarian carcinoma cells, with the dendrimer-succinic acid-paclitaxel conjugate showing a 10-fold increase in cytotoxicity compared to the free drug (Khandare et al., 2006).
2. Bone Disease Treatments and Imaging
- In the study by Gluz et al. (2013), the focus was on the synthesis and characterization of poly(ethylene glycol)bisphosphonate vinylic monomer for bone-targeted imaging and therapy applications. The research demonstrated the biocompatibility of these bisphosphonate particles with human osteosarcoma cell lines, indicating their potential as candidates for in vivo testing and bone disease treatments (Gluz et al., 2013).
3. Electrochemical Applications in Lithium Batteries
- Wong et al. (2015) studied electrolytes composed of perfluoropolyether (PFPE), poly(ethylene glycol) (PEG), and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) for their application in rechargeable lithium batteries. This research highlighted the role of PEG in achieving desirable thermal and electrochemical properties in these electrolytes (Wong et al., 2015).
4. Polymer Synthesis and Functionalization
- Roth et al. (2008) explored the synthesis of reactive telechelic polymers based on pentafluorophenyl (PFP) esters. The study demonstrated the successful polymerization of various monomers into homopolymers and diblock copolymers, highlighting the functionalization capabilities of PFP esters at the end of the polymer chain (Roth et al., 2008).
5. Biocompatibility and Imaging in Cancer Cells
- The study by Wang et al. (2017) investigated the biocompatibility and imaging properties of a water-soluble conjugated polyelectrolyte, Poly(9, 9-bis (6'- N,N,N -trimethylammonium hexyl)fluorene phenylene) (PFP), in cancer cells. This research offered insights into the potential applications of conjugated polymers in cellular imaging and the development of responsive imaging materials (Wang et al., 2017).
Mechanism of Action
Target of Action
Bis-PEG7-PFP ester is primarily used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that target proteins for degradation .
Mode of Action
The mode of action of Bis-PEG7-PFP ester involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bis-PEG7-PFP ester, as a linker, connects these two ligands, enabling the formation of a ternary complex that leads to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG7-PFP ester is the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The degradation of these proteins can influence various biochemical pathways, depending on the specific function of the target protein.
Pharmacokinetics
It’s known that the hydrophilic peg linker increases the water solubility of compounds in aqueous media , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of Bis-PEG7-PFP ester is the degradation of target proteins . This degradation is selective and is achieved through the ubiquitin-proteasome system . The specific molecular and cellular effects would depend on the function of the target protein.
Action Environment
The action, efficacy, and stability of Bis-PEG7-PFP ester can be influenced by various environmental factorsFor instance, it’s recommended that Bis-PEG7-PFP ester be stored at -20°C , suggesting that lower temperatures may be necessary for its stability.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F10O11/c31-19-21(33)25(37)29(26(38)22(19)34)50-17(41)1-3-43-5-7-45-9-11-47-13-15-49-16-14-48-12-10-46-8-6-44-4-2-18(42)51-30-27(39)23(35)20(32)24(36)28(30)40/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFPGEFWBAKGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F10O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119418 | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG7-PFP ester | |
CAS RN |
1334170-01-2 | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334170-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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